

Cyclofenil diphenol SERM selective estrogen receptor modulator properties

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Compound Focus: Cyclofenil diphenol

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Introduction to Cyclofenil Diphenol

Cyclofenil diphenol (IUPAC name: 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol) is a non-steroidal selective estrogen receptor modulator (SERM) with a molecular weight of 280.4 g/mol and the molecular formula $C_{19}H_{20}O_2$ [1]. It is the active diphenolic form of the prodrug cyclofenil, which is administered as a diacetate ester [2]. Structurally, it is a diphenylethylene derivative, closely related to the triphenylethylene SERMs like clomifene and tamoxifen, but with one phenyl ring replaced by a cyclohexane ring [2] [3]. This core structure serves as a versatile scaffold for synthetic modifications and drug development [1].

Quantitative Pharmacological Data

The tables below summarize key quantitative data on the binding affinity and biological activity of cyclofenil and its derivatives.

Table 1: ER Binding Affinity and Antiproliferative Activity of Cyclofenil Conjugates [4]

Compound	ER α IC ₅₀ (nM)	ER β IC ₅₀ (nM)	MCF-7 Cell IC ₅₀ (nM)
Cyclofenil-amide 13e	19	229	187

Compound	ER α IC ₅₀ (nM)	ER β IC ₅₀ (nM)	MCF-7 Cell IC ₅₀ (nM)
Endoxifen conjugate 16b	15	115	5.7

Table 2: In Vitro Biological Activities of Cyclofenil [5]

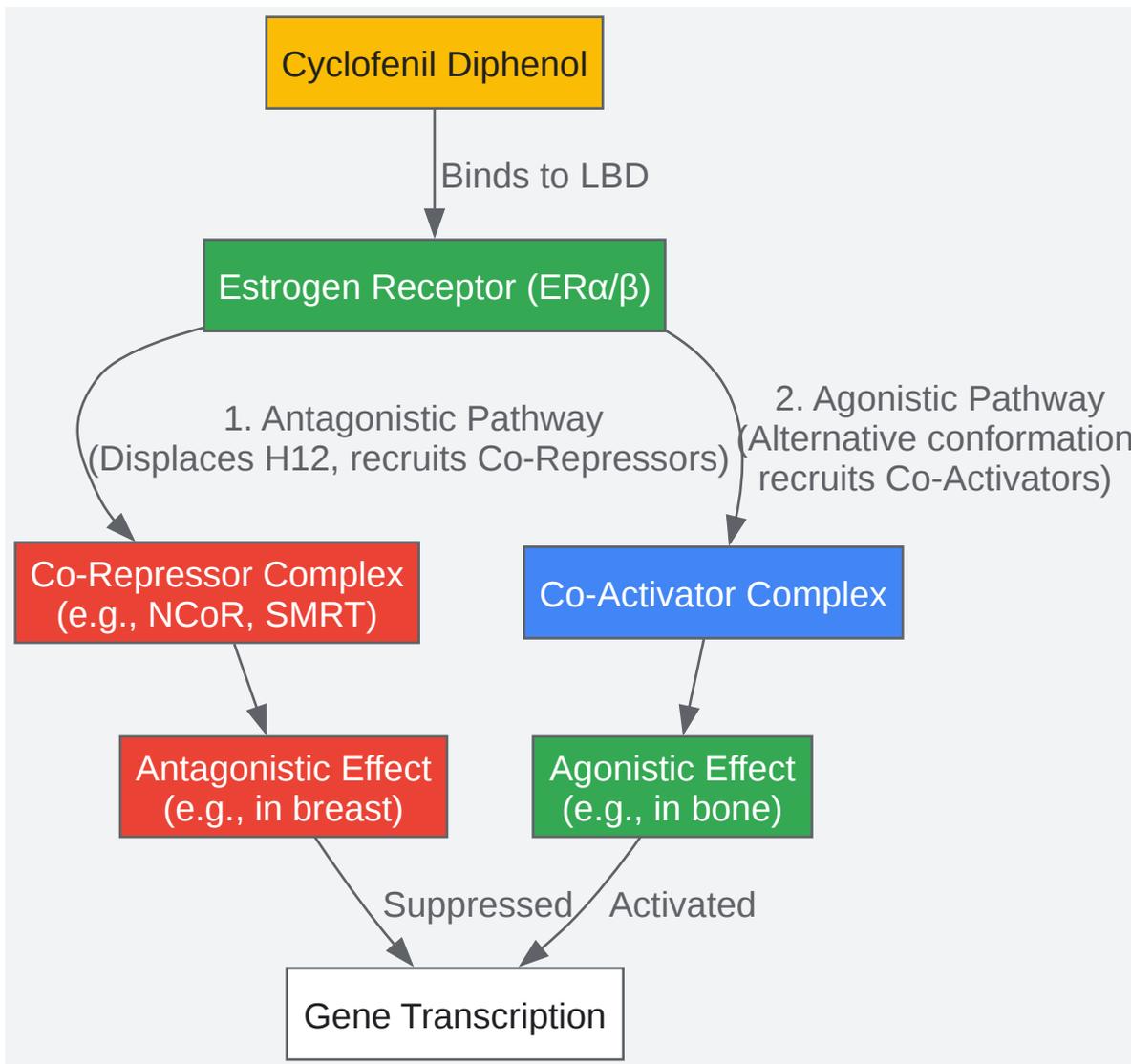
Assay	Model System	Result / EC ₅₀
Anti-viral Activity	Dengue virus replication in Vero cells	EC ₅₀ = 1.62 μ M
ER Agonist Activity	YES assay (β -galactosidase)	Relative agonistic activity reported [6]
Cellular Process Inhibition	Proteoglycan synthesis	Inhibitory effect observed [1]

Table 3: Preclinical In Vivo Data for SERMs [7]

SERM	Species/Model	Key Finding
Cyclofenil	OVX Rat/POA-AHA microinjection	Reduced ovulation rate and LH surge; increased FSH and progesterone [5]
Raloxifene	OVX Rat (6 months)	Increased lumbar vertebral BMD and bone strength vs. control
Bazedoxifene	OVX Rat (6 weeks)	Significant, dose-dependent increases in BMD vs. control

Molecular Mechanisms and Signaling Pathways

Cyclofenil diphenol functions as a mixed agonist-antagonist of the estrogen receptor (ER), with its activity highly dependent on the target tissue [2]. The following diagram illustrates the core mechanism of action for SERMs like cyclofenil at the cellular level.



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SERMs like cyclofenil can trigger tissue-specific agonist or antagonist effects by inducing different ER conformations that recruit co-activators or co-repressors [4] [8].

The binding of **cyclofenil diphenol** to the Ligand Binding Domain (LBD) of the ER induces a unique receptor conformation. A critical aspect of its antagonistic profile is the **displacement of Helix-12 (H12)** [4]. This displacement prevents the sealing of the coactivator binding site, leading to the recruitment of corepressor complexes (e.g., NCoR, SMRT) and subsequent suppression of gene transcription in tissues like the breast [4] [8]. This molecular mechanism underpins its anti-estrogenic effects. Furthermore, specific conjugate molecules derived from cyclofenil have been shown to not only displace H12 but also extend to

interact with the **coactivator binding site (CABS)**, further stabilizing an antagonistic conformation and potentially leading to ER degradation [3].

Experimental Protocols for Key Assays

Estrogen Receptor (ER) Binding Affinity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC_{50}) of a compound for ER α and ER β .

- **Objective:** To measure the displacement of a radiolabeled estrogen (e.g., 3H -estradiol) from the ER LBD by the test compound [4].
- **Materials:**
 - Purified human ER α and ER β ligand-binding domains (commercially available).
 - 3H -estradiol (tritiated estradiol).
 - Test compound (e.g., **cyclofenil diphenol**).
 - Charcoal-dextran suspension.
 - Scintillation cocktail and counter.
- **Methodology:**
 - **Incubation:** Incubate a fixed concentration of ER with 3H -estradiol and increasing concentrations of the test compound in an appropriate buffer for a set period (e.g., 4-18 hours at 4°C) [4].
 - **Separation of Bound/Free Ligand:** Add charcoal-dextran to adsorb unbound 3H -estradiol. Centrifuge to pellet the charcoal.
 - **Measurement:** Transfer the supernatant containing the ER-bound 3H -estradiol to a scintillation vial. Measure the radioactivity using a scintillation counter.
 - **Data Analysis:** Plot the percentage of bound radioligand versus the log of the competitor concentration. Calculate the IC_{50} value using non-linear regression analysis [4].

Antiproliferative Activity Assay (MCF-7 Cell Line)

This protocol evaluates the potency of a compound to inhibit the growth of ER-positive breast cancer cells.

- **Objective:** To determine the half-maximal growth inhibitory concentration (GI_{50} or IC_{50}) in MCF-7 human breast cancer cells [4] [6].
- **Materials:**

- MCF-7 cell line (ATCC HTB-22).
- Cell culture media (e.g., DMEM supplemented with FBS).
- Test compounds.
- 96-well cell culture plates.
- Cell viability assay kit (e.g., MTT, XTT, or sulforhodamine B (SRB) assay).
- Microplate reader.
- **Methodology:**
 - **Cell Plating:** Seed MCF-7 cells in 96-well plates at a predetermined density and allow to adhere for 24 hours.
 - **Treatment:** Treat cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., 4-hydroxytamoxifen).
 - **Incubation:** Incubate cells for a defined period, typically 3-5 days.
 - **Viability Measurement:** Add the viability reagent (e.g., MTT) according to the manufacturer's instructions. Incubate and then measure the absorbance using a microplate reader.
 - **Data Analysis:** Calculate the percentage of growth inhibition relative to the vehicle control. Plot the dose-response curve and calculate the GI₅₀/IC₅₀ value [4] [6].

Research Applications and Advanced Developments

Cyclofenil diphenol is primarily used as a research tool to study estrogen receptor biology and cellular processes. Beyond its classical SERM activity, recent research has explored novel applications and sophisticated molecular designs.

- **Study of Cellular Processes:** It is used to investigate proteoglycan synthesis, amino acid uptake, and glycosaminoglycan synthesis, as it acts as an inhibitor of these processes [1]. It is also a known disruptor of Golgi apparatus structure and function [1].
- **Antiviral Discovery:** Cyclofenil shows an inhibitory effect on dengue virus (DENV) and Zika virus replication in mammalian cells (EC₅₀ = 1.62 μM in Vero cells). Time-of-addition assays suggest it interferes with the viral assembly-maturation stage [5].
- **Design of Bivalent ER Antagonists:** A key advancement is the use of the cyclofenil core to create **bivalent homodimers** [3]. In this approach, two molecules of a cyclofenilacrylic acid derivative are connected via a flexible linker. These compounds are engineered to simultaneously bind to both the **ligand binding site (LBS)** and the **coactivator binding site (CABS)** within a single ER monomer. This dual-targeting strategy aims to achieve ultra-high receptor affinity and induce a potent antagonistic and downregulating (SERD-like) effect, representing a frontier in ER-targeted drug design [3].

Limitations and Research Gaps

Despite its utility, researchers should be aware of several limitations associated with cyclofenil. Its clinical use has been limited due to a relatively high incidence of hepatotoxicity, with biochemical signs of liver changes observed in over 35% of users and overt hepatitis in about 1% [2]. Furthermore, in-depth scientific research on its precise mechanism of action for all its biological effects remains scarce in publicly available literature [1]. Finally, many studies report data for E/Z isomeric mixtures of compounds based on the stilbene core (like GW7604, a related SERM), which can complicate the interpretation of structure-activity relationships [3].

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